4-Hydroxychalcone
Overview
Description
4-Hydroxychalcone is a chalcone metabolite with diverse biological activities . It is formed when chalcone is metabolized by the cytochrome (CYP) P450 isoform CYP1A1 or CYP2C6 . It has anti-angiogenic and anti-inflammatory activities . It suppresses angiogenesis by suppressing the growth factor pathway with no signs of cytotoxicity .
Synthesis Analysis
The synthesis of 4-Hydroxychalcone involves the Claisen-Schmidt reaction .Molecular Structure Analysis
The molecular formula of 4-Hydroxychalcone is C15H12O2 . It has a molecular weight of 224.255 Da . The compound crystallizes in the orthorhombic crystal class in the space group P212121 .Chemical Reactions Analysis
4-Hydroxychalcone is obtained using the Claisen-Schmidt reaction . The product is characterized by FTIR and NMR spectroscopy .Physical And Chemical Properties Analysis
4-Hydroxychalcone has a density of 1.2±0.1 g/cm3, a boiling point of 394.9±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 67.0±3.0 kJ/mol and a flash point of 168.6±18.3 °C .Scientific Research Applications
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Pharmacology
- Summary of Application : 4-Hydroxychalcone is a type of chalcone, a class of compounds that have been found to have significant pharmacological properties . Chalcones are among the leading bioactive flavonoids with a therapeutic potential implicated in an array of bioactivities .
- Methods of Application : The methods of application or experimental procedures vary widely depending on the specific pharmacological study. Typically, these involve in vitro and in vivo studies using cell lines and animal models .
- Results or Outcomes : Chalcones have been investigated in a series of preclinical and clinical studies for their therapeutic potential . For example, some chalcones have shown activity similar to diazepam .
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Medicinal Chemistry
- Summary of Application : Chalcones, including 4-Hydroxychalcone, are active lead molecules in medicinal chemistry for the discovery of new drugs .
- Methods of Application : The synthesis of chalcones and their derivatives is a key aspect of their application in medicinal chemistry . This often involves various organic synthesis techniques .
- Results or Outcomes : Chalcone derivatives exhibit a wide range of therapeutic activities, such as anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .
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Organic Synthesis
- Summary of Application : 4-Hydroxychalcone is used as an organic intermediate .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : As an organic intermediate, 4-Hydroxychalcone can be used to synthesize a variety of other compounds .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWCDTYUYPOAIU-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022453 | |
Record name | 4-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxychalcone | |
CAS RN |
38239-55-3, 20426-12-4 | |
Record name | trans-4-Hydroxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38239-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020426124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170282 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97Q47VBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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